5-Fenil-1,3,4-oxadiazol-2-amina; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Phenyl-1,3,4-oxadiazol-2-amine can be used as a pH indicator in the acidic range in living cells due to the fluorescence the compound gives off when in an acidic environment .

Synthesis Analysis

The synthesis of 5-Phenyl-1,3,4-oxadiazol-2-amine involves the condensation of appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride to undergo dehydrative cyclization .Molecular Structure Analysis

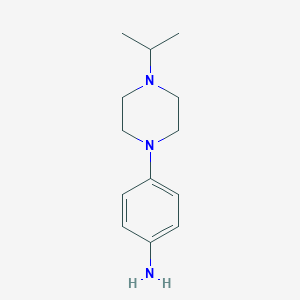

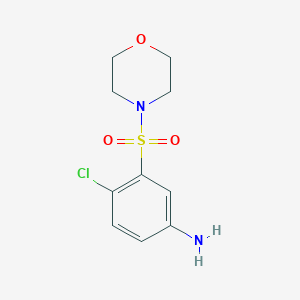

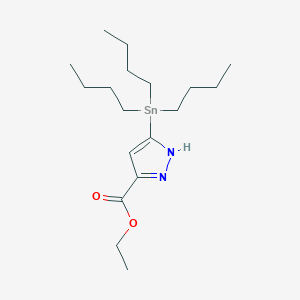

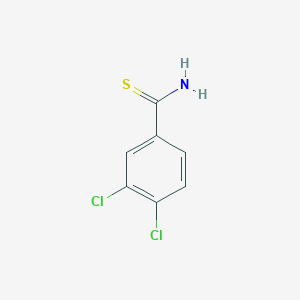

The molecular structure of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride is characterized by almost identical C-O and C=N bond lengths in the oxadiazole ring, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride include a molecular weight of 197.625 . Other properties like melting point and spectral data are also available .Aplicaciones Científicas De Investigación

Inhibición de la acetilcolinesterasa (AChE) y la butirilcolinesterasa (BChE)

Los compuestos con el grupo oxadiazol-1,3,4 se han diseñado como posibles inhibidores de AChE y BChE. Estas enzimas son objetivos para tratar afecciones como las demencias y la miastenia gravis .

Actividad Antibacteriana

Los oxadiazoles-1,3,4 han mostrado un amplio espectro de actividad biológica, incluidas propiedades antibacterianas. Se ha encontrado que algunos derivados son más potentes que los antibióticos estándar como la ampicilina .

Propiedades Antifúngicas

Similar a sus capacidades antibacterianas, estos compuestos también exhiben actividades antifúngicas que son cruciales en el desarrollo de nuevos tratamientos para infecciones fúngicas .

Aplicaciones Analgésicas y Antiinflamatorias

Las propiedades analgésicas y antiinflamatorias de los oxadiazoles-1,3,4 los hacen valiosos en el manejo del dolor y las afecciones inflamatorias .

Potencial Antiviral y Antica

Mecanismo De Acción

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The compound’s interaction with its targets and the resulting changes are areas of ongoing research. The compound’s structure, including the C-O and C=N bond lengths in the oxadiazole ring, has been studied .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

There are several advantages and limitations associated with the use of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride for laboratory experiments. One of the advantages of using 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride is that it is a potent inhibitor of several enzymes, allowing researchers to study the effects of enzyme inhibition on various biological processes. Additionally, 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride is a small molecule, making it easy to handle and manipulate in the laboratory. However, there are also several limitations associated with the use of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride for laboratory experiments. For example, 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride is a potent inhibitor of several enzymes, which can lead to unexpected results in experiments. Additionally, 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride can be toxic in high concentrations, which can lead to adverse effects in laboratory animals.

Direcciones Futuras

There are several potential future directions for the use of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride in scientific research. One potential direction is the development of more potent and specific inhibitors of enzymes that are involved in the regulation of apoptosis and other cellular processes. Additionally, 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride could be used to study the effects of enzyme inhibition on various diseases, such as

Métodos De Síntesis

5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride is typically synthesized through a three-step process. The first step involves the reaction of 5-chloro-1,3,4-oxadiazol-2-amine with acetic anhydride, resulting in the formation of 5-acetamido-1,3,4-oxadiazol-2-amine. The second step involves the reaction of the 5-acetamido-1,3,4-oxadiazol-2-amine with hydrochloric acid, resulting in the formation of 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride. The third and final step involves the purification of the 5-Phenyl-1,3,4-oxadiazol-2-amine;hydrochloride through a series of chromatographic techniques.

Propiedades

IUPAC Name |

5-phenyl-1,3,4-oxadiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.ClH/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;/h1-5H,(H2,9,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITDIAUDQFMLFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1905-75-5 |

Source

|

| Record name | NSC18327 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2,5-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B181794.png)

![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)